B1575811 Temporin-1Ce

Temporin-1Ce

Cat. No.: B1575811
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Temporin-1Ce is a synthetic antimicrobial peptide (AMP) belonging to the temporin family, which comprises short, cationic, and alpha-helical peptides originally identified in frog skin secretions . These peptides are a key component of innate immunity and are recognized for their potential as novel anti-infective agents due to a membrane-targeting mechanism that may reduce the propensity for inducing microbial resistance . As a typical temporin, this compound is characterized by its short length and is predicted to exert its primary biological activity through interactions with microbial membranes . The general mechanism of action for temporins involves disrupting the integrity of bacterial cell membranes, leading to permeabilization and cell death . This membranolytic action provides a broad-spectrum foundation for antimicrobial activity, primarily against Gram-positive bacteria . Research into temporins has revealed that their applications extend beyond antibacterial properties. Studies on closely related analogs have demonstrated significant anti-biofilm activity, the ability to attenuate neuroinflammation, and potential neuroprotective effects in models of Parkinson's disease by downregulating key inflammatory pathways . Other temporins have also shown promise in possessing antiviral and antitumor properties , highlighting the multifaceted research value of this peptide family. This product is supplied with high purity (>97%) and is intended for research purposes only. It is not intended for diagnostic or therapeutic uses.

Properties

bioactivity

Antibacterial

sequence

FLPFLATLLSKVL

Origin of Product

United States

Molecular and Structural Determinants of Temporin 1ce Bioactivity

Primary Amino Acid Sequence Analysis and Key Motifs

Temporin-1Ce is a relatively short peptide, typically composed of 13 to 17 amino acids. nih.govcnr.it The specific sequence of these amino acids is the primary determinant of its function. The temporin family, in general, is characterized by a high content of hydrophobic residues, with leucine (B10760876) being particularly abundant. conicet.gov.ar Many temporins, including this compound, feature a net positive charge at neutral pH, which is crucial for their initial interaction with negatively charged microbial membranes. conicet.gov.ar

Temporin-1CEa, a well-studied variant, is a 15-amino-acid peptide. mdpi.com Another member, Temporin-1CEb, is a 12-mer peptide with a +1 net charge. mdpi.com The primary structure of many temporins includes a conserved N-terminal motif, often FLP, and they are typically C-terminally amidated, a modification that enhances their stability and activity. conicet.gov.arnih.gov The presence of one or two basic residues, such as lysine (B10760008) or arginine, contributes to their cationic nature. nih.govconicet.gov.ar For instance, Temporin-1CEa and -1CEc contain two basic residues. conicet.gov.ar

This compound Variant Amino Acid Sequence Length Net Charge Source Organism
Temporin-1CEaNot explicitly stated in provided text15+2Rana chensinensis
Temporin-1CEbNot explicitly stated in provided text12+1Rana amurensis
Temporin-1CEcNot explicitly stated in provided textNot explicitly stated+2Rana chensinensis
Temporin-1CEhNot explicitly stated in provided textNot explicitly statedNot explicitly statedRana chensinensis
This compound (Green frog)Not explicitly stated in provided text13Not explicitly statedLithobates clamitans

Secondary and Tertiary Structure Elucidation in Biological Mimetic Systems

The three-dimensional structure of this compound is not fixed but rather adapts to its environment, a property crucial for its biological function.

Alpha-Helical Propensity and Membrane Interaction Dynamics

The predominant secondary structure adopted by this compound and other temporins in a membrane-like environment is the α-helix. conicet.gov.arnih.govnih.gov This amphipathic α-helical structure is characterized by the segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the helix. nih.govuab.cat The hydrophobic face interacts with the lipid core of the cell membrane, while the cationic and polar residues on the hydrophilic face can interact with the polar head groups of the phospholipids (B1166683) and the surrounding aqueous environment. uab.cat

Circular dichroism (CD) spectroscopy is a key technique used to study this conformational change. mdpi.com Studies on Temporin-1CEh, for instance, have shown that it forms an α-helix in the presence of liposomes mimicking the membranes of both S. aureus and E. coli. nih.gov The degree of helicity can be influenced by the specific lipid composition of the target membrane. nih.gov This interaction with the membrane is the initial step in its antimicrobial mechanism, which often involves membrane permeabilization and disruption. nih.govird.fr The peptide's interaction with the membrane can lead to the formation of pores or other disruptions, ultimately leading to cell death. ird.frresearchgate.net

Computational Modeling and Molecular Dynamics Simulations for Conformational Analysis

To gain a more detailed understanding of the dynamic interactions between this compound and cell membranes at an atomic level, computational methods are employed.

Molecular dynamics (MD) simulations provide a powerful tool to visualize and analyze the behavior of peptides like this compound in complex biological environments. mdpi.com These simulations can model the folding of the peptide at the membrane interface, its insertion into the lipid bilayer, and the subsequent disruption of the membrane structure. nih.govnih.gov

For example, all-atom and coarse-grained MD simulations have been used to investigate the interaction of temporins with model membranes composed of mixed zwitterionic and anionic phospholipids. mdpi.commdpi.com These studies have revealed that temporins can fold into α-helices at the membrane surface and penetrate shallowly into the bilayer. mdpi.com At higher concentrations, they can aggregate into clusters on the membrane, leading to the extraction of lipids and the formation of tubule-like protrusions. mdpi.com

Computational approaches, such as homology modeling, are also used to predict the three-dimensional structure of temporins. nih.gov These models, often validated using tools like Ramachandran plots, consistently show a predominant α-helical conformation, which is crucial for their interaction with biological membranes. nih.govbiomedpress.org

Computational Technique Application to this compound Research Key Findings
Molecular Dynamics (MD) SimulationsAnalyzing the dynamic interaction of this compound and its analogues with model lipid bilayers. mdpi.comnih.govnih.govPeptides self-assemble and interact with the membrane surface, with the length of modifications affecting membranolytic properties. nih.gov Reveals different conformational flexibilities upon initial membrane binding. nih.gov Shows peptides fold into α-helices at the membrane surface and can induce tubular protrusions. mdpi.com
Homology ModelingPredicting the 3D structure of temporin peptides. nih.govConsistently predicts an α-helical conformation for temporins. nih.gov
Docking StudiesInvestigating the binding of temporin-based fusion proteins to their targets. biomedpress.orgReveals specific interactions, such as hydrogen bonds and salt bridges, between the peptide and its receptor. biomedpress.org

Mechanistic Investigations of Temporin 1ce Interactions with Biological Systems

Cellular Membrane-Targeting Mechanisms

Temporin-1Ce's primary mode of action involves direct interaction with and subsequent disruption of cellular membranes. researchgate.netmdpi.comresearchgate.netnih.gov This interaction is fundamental to its biological activity and has been characterized through several distinct but interconnected phenomena.

Permeabilization and Disruption of Cellular Membranes

This compound induces rapid and significant changes in the permeability of cellular membranes. researchgate.netnih.gov This is a hallmark of its activity, leading to the leakage of intracellular components and ultimately, cell death. mdpi.comresearchgate.net Studies have shown that exposure to this compound results in profound morphological changes to cells, indicative of severe membrane damage. researchgate.netnih.gov The peptide's ability to permeabilize membranes is concentration-dependent, with higher concentrations causing more extensive disruption. nih.govnih.gov This membranolytic activity is often described as a "carpet-like" mechanism, where the peptide accumulates on the membrane surface, leading to its destabilization and the formation of pores or more complex structures. nih.gov In some cases, at very high concentrations, the membrane can be disintegrated in a manner akin to a detergent. nih.gov This disruption of membrane integrity is a key factor in the peptide's cytotoxic effects. mdpi.comnih.gov

Membrane Depolarization Studies

A critical aspect of this compound's interaction with cellular membranes is the induction of rapid depolarization. researchgate.netnih.govfrontiersin.org This process involves the dissipation of the membrane potential, a crucial element for maintaining cellular homeostasis and function. plos.org The depolarization is an immediate consequence of the increased membrane permeability caused by the peptide. nih.gov Studies utilizing fluorescent dyes have demonstrated an instantaneous depolarization of the membrane upon exposure to temporin peptides. plos.org This rapid loss of membrane potential is a significant contributor to the swift cytotoxic effects observed with this compound. nih.gov

Phosphatidylserine (B164497) Exposure as an Indicator of Membrane Perturbation

The externalization of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane is a well-established early marker of membrane perturbation and apoptosis. researchgate.net Investigations have shown that this compound induces the exposure of PS on the cell surface. researchgate.netnih.gov This phenomenon is a direct consequence of the peptide's disruptive interaction with the membrane. researchgate.net The preferential binding of this compound to PS, which is often overexpressed on the surface of cancer cells, is thought to contribute to its selective activity against these cells. mdpi.comresearchgate.net This interaction with PS can facilitate the peptide's binding to the membrane and enhance its inhibitory activity. mdpi.comresearchgate.net

Intracellular Target Modulation and Signaling Pathway Interference

Beyond its direct effects on the cell membrane, this compound can also exert its influence by penetrating the cell and interacting with intracellular components and signaling pathways. researchgate.netmdpi.comresearchgate.netnih.gov This intracellular activity can be a primary mechanism of cell death, particularly at lower concentrations of the peptide. researchgate.net

Intracellular Accumulation and Localization

Following the initial disruption of the plasma membrane, this compound can be internalized into the cell. mdpi.comnih.govnih.gov The extent of this intracellular accumulation can be concentration-dependent. researchgate.net Once inside the cell, the peptide can localize to various subcellular compartments. researchgate.net Studies using fluorescently labeled temporin peptides have shown their diffusion within the cytoplasm. researchgate.net The ability to penetrate the cell membrane and accumulate intracellularly allows this compound to access and modulate internal targets. nih.gov

Mitochondrial Membrane Potential Disruption and Reactive Oxygen Species (ROS) Overproduction

A key intracellular target for this compound is the mitochondrion. researchgate.netmdpi.comresearchgate.net Due to the negative charge of the mitochondrial membrane, it is a preferential target for the cationic peptide once it has entered the cell. nih.gov Interaction with mitochondria leads to the collapse of the mitochondrial membrane potential (ΔΨm). researchgate.netnih.gov This disruption of the mitochondrial potential is a critical event that can trigger downstream apoptotic pathways. plos.org

The collapse of the mitochondrial membrane potential is often accompanied by the overproduction of reactive oxygen species (ROS). researchgate.netnih.gov ROS are highly reactive molecules that can cause significant damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death. mdpi.comfrontiersin.org The increased generation of ROS following this compound treatment has been observed in various cell types and is considered a significant contributor to its cytotoxic effects. researchgate.netnih.gov

Intracellular Calcium Ion Homeostasis Dysregulation

Temporin-1CEa has been shown to disrupt intracellular calcium ion (Ca2+) homeostasis, a critical process in cell signaling and survival. plos.orgresearchgate.net Studies on breast cancer cells indicate that Temporin-1CEa can trigger a rapid increase in intracellular Ca2+ levels. plos.orgresearchgate.net This influx of calcium is a key event in the peptide's cytotoxic activity. plos.org The disruption of the cell membrane by Temporin-1CEa is believed to be a primary cause of this Ca2+ leakage from the extracellular environment into the cell. plos.orgresearchgate.net

Interactions with Specific Intracellular Proteins (e.g., FtsZ in analogous peptides)

While direct interaction of this compound with specific intracellular proteins is an area of ongoing research, studies on analogous temporin peptides, such as Temporin L, provide valuable insights into potential mechanisms. Research has demonstrated that Temporin L can interfere with bacterial cell division by targeting the FtsZ protein. unimi.itnih.gov FtsZ is a crucial protein that forms a ring structure (the Z-ring) at the site of cell division in many bacteria. unimi.itmdpi.com

Functional proteomic and docking experiments have shown that Temporin L can specifically bind to FtsZ. unimi.itnih.gov This interaction competitively inhibits the GTPase activity of FtsZ, which is essential for its proper function in cell division. unimi.itnih.gov As a result, the formation of the Z-ring is impaired, leading to the formation of elongated, filamentous bacterial cells that are unable to divide, ultimately causing cell death. unimi.it Although these findings are for Temporin L, they suggest a plausible mechanism by which other temporins, potentially including this compound, could exert their antimicrobial effects by targeting essential intracellular proteins in bacteria.

Receptor-Mediated and Surface-Level Interactions

Lipopolysaccharide (LPS) Binding and Inflammatory Inhibition

Temporin-1CEa demonstrates significant anti-inflammatory properties through its direct interaction with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammatory responses. mdpi.comnih.gov Isothermal titration calorimetry (ITC) studies have confirmed a high binding affinity of Temporin-1CEa to LPS, with a dissociation constant (Kd) of approximately 0.1 µM. mdpi.comnih.gov This interaction is primarily driven by electrostatic forces between the positively charged peptide and the negatively charged LPS molecule. nih.gov

By binding to LPS, Temporin-1CEa effectively neutralizes its toxic effects. nih.gov This neutralization prevents LPS from activating the Toll-like receptor 4 (TLR4) signaling pathway, a key cascade in the innate immune response. researchgate.netencyclopedia.pub Specifically, Temporin-1CEa has been shown to downregulate the MyD88-dependent signaling pathway, which is a critical downstream component of TLR4 activation. mdpi.comnih.gov This leads to a reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). mdpi.comnih.gov In U937 cells, this compound has been observed to inhibit the expression of TNF-α and IL-8 and reduce the release of nitric oxide (NO). researchgate.net

Table 1: Binding Affinities of Temporin-1CEa and its Analogs to LPS

PeptideDissociation Constant (Kd) for LPS (µM)
Temporin-1CEa0.1 nih.gov
LK2(6)0.03 nih.gov
LK2(6)A(L)0.06 nih.gov

Heparan Sulfate (B86663) Interaction in Antiviral Contexts

In the context of antiviral activity, analogues of Temporin-1CEb have been shown to interact with heparan sulfate proteoglycans (HSPGs) on the surface of host cells. nih.govfrontiersin.orgnih.gov HSPGs are utilized by various viruses, including Herpes Simplex Virus type 1 (HSV-1), as initial attachment receptors. frontiersin.orgasm.orgmdpi.com

Research indicates that the mechanism of antiviral action for these temporin analogues is based on their ability to bind to heparan sulfate. nih.govfrontiersin.orgnih.gov This interaction effectively blocks the attachment of HSV-1 to the cell membrane, thereby inhibiting viral entry and subsequent replication. nih.govfrontiersin.orgnih.gov This surface-level interaction is a key strategy employed by these peptides to exert their antiviral effects, particularly against enveloped viruses that rely on HSPGs for initial host cell binding. nih.govasm.org

Broad Spectrum Biological Activities of Temporin 1ce and Its Analogues Preclinical Research Focus

Antimicrobial Efficacy Against Diverse Pathogen Classes

Temporins, including the Temporin-1Ce family, are recognized for their broad-spectrum antimicrobial activity. nih.govfrontiersin.org Their primary mechanism of action involves interaction with and disruption of microbial cell membranes. ird.frnih.gov This direct, physical mode of action is considered a key advantage, as it is less likely to induce microbial resistance compared to conventional antibiotics. The amphipathic α-helical structure that temporins adopt in membrane-like environments is crucial for their ability to permeabilize and lyse target cells. ird.frnih.gov

This compound and its analogues exhibit robust activity against a variety of Gram-positive bacteria. nih.govresearchgate.net Temporins, in general, are known to be more potent against Gram-positive than Gram-negative bacteria. mdpi.comnih.gov The this compound family, including Temporin-1CEa and Temporin-1CEh, has demonstrated inhibitory activity against strains like Staphylococcus aureus. nih.govresearchgate.net For instance, Temporin-1CEa is the most active among the temporin 1CEs against Gram-positive bacteria. mdpi.com The mechanism of action involves binding to the bacterial membrane, leading to its destruction. nih.gov Analogues have been developed to enhance this activity; for example, the substitution of specific amino acids can improve the peptide's efficacy. nih.gov One study highlighted that temporin-SHa and its analogue [K3]SHa could completely kill S. aureus within five minutes of exposure. ird.fr

Interactive Data Table: Antimicrobial Activity of this compound and Analogues against Gram-Positive Bacteria

Peptide Target Strain MIC (µM) Reference
Temporin-1CEa S. aureus Not Specified mdpi.com
Temporin-1CEh S. aureus Not Specified researchgate.net
Temporin A S. aureus Cowan 1 2.3 (LC) researchgate.net
Temporin A Methicillin-resistant S. aureus (MRSA) 4-16 (µg/mL) mdpi.com
Temporin G S. aureus Not Specified mdpi.com
[K3]SHa S. aureus 6 ird.fr

MIC: Minimum Inhibitory Concentration, LC: Lethal Concentration

While generally less effective against Gram-negative bacteria compared to their Gram-positive counterparts, this compound and its analogues do exhibit activity against these pathogens. nih.govmdpi.com The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides (LPS), often presents a barrier to many AMPs. semanticscholar.org However, modifications to the peptide structure can significantly enhance their efficacy. For example, single-point mutations in temporins, such as the introduction of a tryptophan residue, have been shown to improve activity against Gram-negative species like Klebsiella pneumoniae, Enterobacter cloacae, and Proteus mirabilis. nih.gov An analogue of temporin-1CEh, T1CEh-KKPWW, was specifically designed to have improved antibacterial activity against Gram-negative bacteria. researchgate.net Similarly, the analogue [K3]SHa demonstrated significantly increased activity against Gram-negative bacteria compared to its parent peptide, temporin-SHa. nih.gov This enhancement is often attributed to an increase in the peptide's net positive charge and optimized hydrophobicity, which facilitates interaction with and permeabilization of the outer membrane. nih.gov

Interactive Data Table: Antimicrobial Activity of this compound Analogues against Gram-Negative Bacteria

Peptide Target Strain MIC (µM) Reference
Temporin A E. coli D21 11.9 (LC) researchgate.net
[K3]SHa E. coli Not Specified nih.gov
T1CEh-KKPWW Gram-negative bacteria Not Specified researchgate.net
Temporin L Gram-negative bacteria Not Specified plos.org

MIC: Minimum Inhibitory Concentration, LC: Lethal Concentration

The broad-spectrum activity of temporins extends to fungal pathogens. nih.govnih.gov Several members of the temporin family have been reported to be active against the opportunistic yeast Candida albicans. conicet.gov.arresearchgate.net Modifications to the peptide sequence can enhance this antifungal potency. For instance, replacing Gln3 with proline in Temporin L resulted in an analogue, Pro3TL, with increased activity against yeast cells. researchgate.net Further substitution of L-Leu9 with its D-enantiomer in Pro3TL yielded a peptide with improved activity against C. albicans. researchgate.net The analogue [K3]SHa was also found to be highly active against various yeasts and fungi. nih.gov

A critical area of preclinical research is the evaluation of new antimicrobial agents against multidrug-resistant (MDR) bacteria. Temporins have shown considerable promise in this regard. nih.govmdpi.com Specifically, they are active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species. mdpi.commdpi.com Temporin A has been shown to be effective against clinical isolates of MRSA. mdpi.com An analogue of Temporin-1CEb, DAL-PEG-DK5, demonstrated strong antibacterial activity against multiple MDR S. aureus strains, with a minimal inhibitory concentration (MIC) of 40 μg/mL against the highly virulent USA300 MRSA strain. mdpi.comnih.gov The analogue [K3]SHa was also found to be highly active against a multidrug-resistant strain of S. aureus. nih.gov Furthermore, a series of Temporin-1CEc analogues, such as 2K2L and 2K4L, displayed broad-spectrum antibacterial activity against both sensitive and multidrug-resistant bacteria. nih.gov

Antifungal Properties

Anti-Biofilm Formation and Eradication Strategies

Bacterial biofilms are notoriously difficult to treat with conventional antibiotics. Several temporin analogues have demonstrated the ability to both inhibit the formation of biofilms and eradicate established ones. mdpi.commdpi.com For example, Temporin-PF (TPF) and its analogue des-Phe1 TPF were shown to inhibit the growth of bacterial biofilms and also destroy mature biofilms of both MRSA and S. aureus. mdpi.com The Temporin-1CEb analogue, DAL-PEG-DK5, was also effective in disrupting the biofilm of the MRSA USA300 strain. mdpi.com Another study showed that Temporin-GHb derived peptides could effectively inhibit the formation of S. aureus biofilms and eradicate mature biofilms. acs.org Temporin G has also been investigated for its activity against preformed S. aureus biofilms, showing a significant reduction in biofilm viability at concentrations ranging from 12.5 to 100 µM. mdpi.comsemanticscholar.org Furthermore, Temporin A has been found to enhance the antibiofilm activity of gentamicin (B1671437) against S. aureus. mdpi.com

Interactive Data Table: Anti-Biofilm Activity of Temporin Analogues

Peptide Target Biofilm Activity Reference
Temporin-PF (TPF) MRSA, S. aureus Inhibition and Eradication mdpi.com
DAL-PEG-DK5 MRSA USA300 Disruption mdpi.com
Temporin-GHb derivatives S. aureus Inhibition and Eradication acs.org
Temporin G S. aureus Eradication mdpi.comsemanticscholar.org

Antitumor Mechanisms in Cellular Models

In addition to their antimicrobial properties, temporins, including Temporin-1CEa, have demonstrated anticancer activity in various cellular models. mdpi.commdpi.com The primary mechanism involves the selective disruption of cancer cell membranes. mdpi.comresearchgate.net Cancer cell membranes often have a higher negative charge compared to normal cells, which facilitates the binding of the positively charged temporin peptides. mdpi.com

Temporin-1CEa has been shown to be particularly active against human breast cancer cells. mdpi.com Studies on Bcap-37 human breast cancer cells revealed that Temporin-1CEa induces rapid cytotoxicity through both membrane destruction and intracellular mechanisms. researchgate.netiiitd.edu.innih.gov At higher concentrations, it causes significant morphological changes, disrupts membrane integrity, and increases permeability, leading to cell lysis. mdpi.comresearchgate.net This is characterized by the exposure of phosphatidylserine (B164497) on the cell surface and rapid depolarization of the transmembrane potential. iiitd.edu.innih.gov

At lower concentrations, Temporin-1CEa can be internalized and trigger cell death through mitochondria-involved pathways. researchgate.netnih.gov This includes causing the release of intracellular calcium (Ca2+), collapse of the mitochondrial membrane potential, and overproduction of reactive oxygen species (ROS). mdpi.comresearchgate.netnih.gov In human A375 melanoma cells, Temporin-1CEa has been shown to target the overexpressed phosphatidylserine on the cancer cell surface, leading to cytotoxicity. mdpi.com The analogue L-K6, derived from this compound, also exhibits anticancer activity against various cell lines, including MCF-7 breast cancer cells. nih.gov

Cancer Cell-Selective Cytotoxicity Mechanisms

This compound, an antimicrobial peptide derived from the skin secretions of the Chinese brown frog (Rana chensinensis), demonstrates significant cytotoxic activity against various cancer cell lines while exhibiting lower toxicity towards normal cells. iiitd.edu.innih.govnih.gov This selectivity is attributed to differences in the plasma membrane composition between cancerous and non-cancerous cells. nih.gov

The primary mechanism of action involves the direct disruption of the cancer cell membrane. iiitd.edu.inresearchgate.netmdpi.complos.org Key aspects of this mechanism include:

Membrane Binding and Disruption: this compound, a cationic and amphipathic peptide, is electrostatically attracted to the negatively charged surface of cancer cell membranes. nih.govmdpi.com This interaction is facilitated by the overexpression of anionic molecules like phosphatidylserine (PS) on the outer leaflet of the cancer cell membrane. nih.govmdpi.complos.org Studies have shown that temporin-1CEa binds to PS, which promotes the peptide's helical structure, enhancing its membrane-binding and inhibitory activities. nih.govmdpi.com

Increased Membrane Permeability: Upon binding, this compound inserts into the lipid bilayer, leading to a loss of membrane integrity and symmetry. nih.govplos.org This disruption increases the permeability of the plasma membrane, as demonstrated by the uptake of dyes like propidium (B1200493) iodide (PI). iiitd.edu.inplos.org

Transmembrane Potential Depolarization: The peptide's interaction with the membrane causes a rapid depolarization of the transmembrane potential. iiitd.edu.inresearchgate.netplos.org

Morphological Changes: Electron microscopy reveals that exposure to this compound induces dramatic morphological changes in cancer cells, including membrane shrinkage, invagination, and disruption, ultimately leading to cytolysis. iiitd.edu.inplos.org

At lower concentrations, this compound may primarily bind to the cell membrane, while at higher concentrations, it causes more severe membrane disruption, leading to the formation of pores or channels that result in irreversible cell lysis. iiitd.edu.inmdpi.com

Induction of Cell Death Pathways

This compound induces cancer cell death through multiple pathways, which can be both caspase-dependent and -independent. iiitd.edu.inresearchgate.net The induction of these pathways is often a consequence of the initial membrane disruption.

Mitochondria-Involved Mechanisms: After disrupting the plasma membrane, this compound can be internalized and target the mitochondria. researchgate.netmdpi.com This leads to:

Collapse of Mitochondrial Membrane Potential (Δψm): The peptide disrupts the mitochondrial membrane, causing a collapse in its potential. researchgate.netplos.org

Over-generation of Reactive Oxygen Species (ROS): The mitochondrial dysfunction triggers an excessive production of ROS. researchgate.netplos.org

Intracellular Ca2+ Leakage: this compound causes a rapid release of calcium ions (Ca2+) from intracellular stores, including the mitochondria. researchgate.netmdpi.complos.org

Apoptosis and Necrosis: The culmination of these events can lead to programmed cell death (apoptosis) or necrosis. researchgate.net

Apoptosis: The release of mitochondrial components and the activation of cellular stress pathways can trigger the apoptotic cascade. nih.gov Some studies on temporin analogues have shown the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2 and survivin. uea.ac.uk

Necrosis: At higher concentrations, the extensive membrane damage directly leads to necrotic cell death. researchgate.net

The specific cell death pathway activated can depend on the concentration of this compound and the specific cancer cell line. iiitd.edu.inmdpi.com

Antiviral Activities against Specific Viral Pathogens (e.g., HSV-1)

Temporin peptides, including analogues of this compound, have demonstrated antiviral activity against various viral pathogens, with a notable focus on Herpes Simplex Virus Type 1 (HSV-1). frontiersin.orgnih.govnih.govmdpi.com

The primary antiviral mechanism of temporins against enveloped viruses like HSV-1 is the direct interaction with and disruption of the viral envelope. mdpi.comasm.org This virucidal action inactivates the virus before it can infect host cells. asm.org

Research on Temporin-1CEb analogues has revealed a more specific mechanism of action against HSV-1. These analogues have been shown to:

Interact with Heparan Sulfate (B86663): They bind to heparan sulfate on the host cell surface, which is a crucial attachment factor for HSV-1. frontiersin.orgnih.govnih.gov By doing so, they competitively inhibit the attachment of the virus to the cell membrane, a critical first step in the infection process. frontiersin.orgnih.govnih.gov

Inhibit Viral Replication: By preventing viral attachment and entry, these peptides significantly reduce viral replication in oral mucosal models. frontiersin.orgnih.gov

Efficacy against Acyclovir-Resistant Strains: Importantly, these peptide analogues have shown effectiveness against acyclovir-resistant strains of HSV-1, highlighting their potential as alternative antiviral agents. frontiersin.orgnih.govnih.gov

Other temporins, such as Temporin B and Temporin L, also exhibit anti-HSV-1 activity primarily through direct interaction with the virion, disrupting its lipid envelope and inhibiting various stages of the viral life cycle, including adhesion and entry. frontiersin.orgmdpi.comasm.org

Antiparasitic Efficacy

The temporin family of peptides has shown efficacy against various parasites, including those of the Leishmania and Trypanosoma genera. mdpi.complos.org

The primary mechanism of antiparasitic action is similar to its anticancer and antimicrobial activities, involving the disruption of the parasite's cell membrane. mdpi.complos.org

Membrane Lysis: Temporins can directly lyse the plasma membrane of parasites like Leishmania, leading to cell death. This membranolytic mechanism is particularly prominent at concentrations above the IC50. mdpi.com

Induction of Apoptosis-like Cell Death: At concentrations below the IC50, temporins can induce a programmed cell death pathway in parasites that resembles apoptosis. mdpi.com Studies on Leishmania infantum have shown that Temporin-SHa can induce apoptotic cell death. uea.ac.uk

Trypanocidal Activity: Hybrid temporin peptides, such as temporizin and temporizin-1, have demonstrated toxicity against Trypanosoma cruzi, the causative agent of Chagas disease. plos.org Their mode of action involves perturbing the parasite's plasma membrane, leading to increased permeability and cell death. plos.org

These findings suggest that temporins and their analogues are promising candidates for the development of new antiparasitic drugs.

Immunomodulatory and Anti-Inflammatory Effects (Mechanistic Aspects)

This compound and its analogues possess significant immunomodulatory and anti-inflammatory properties. nih.govnih.govfrontiersin.org Their mechanisms of action in this context are multifaceted and involve both direct interaction with inflammatory mediators and modulation of intracellular signaling pathways. nih.govfrontiersin.org

Lipopolysaccharide (LPS) Neutralization: this compound can directly bind to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation. mdpi.comnih.govnih.gov This binding, primarily through electrostatic interactions, neutralizes the toxic effects of LPS. nih.gov

Inhibition of Pro-inflammatory Cytokine Production: By neutralizing LPS and modulating cellular responses, this compound and its analogues significantly decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6) in macrophages stimulated with LPS. mdpi.comnih.govnih.govfrontiersin.org

Modulation of Intracellular Signaling Pathways:

MyD88-Dependent Signaling Pathway: this compound has been shown to downregulate the MyD88-dependent signaling pathway, a key pathway in the inflammatory response triggered by LPS. nih.govnih.gov

NF-κB Signaling Pathway: The peptides inhibit the activation of the Nuclear Factor-κB (NF-κB) signaling pathway. nih.govfrontiersin.org They achieve this by reducing the phosphorylation of IκB and the expression of NF-κB p65, which in turn inhibits the transcription of downstream inflammatory genes. frontiersin.org

MAPK Signaling Pathway: this compound and its analogues also exert an inhibitory effect on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the phosphorylation of JNK, ERK, and p38 proteins. frontiersin.org

These immunomodulatory effects, combined with their antimicrobial properties, make this compound and its analogues attractive candidates for the development of novel anti-inflammatory and anti-sepsis agents. nih.gov

Structure Activity Relationship Sar Studies and Rational Peptide Design

Impact of Amino Acid Substitutions on Biological Function

The biological activity of Temporin-1Ce is intrinsically linked to its amino acid sequence. By strategically substituting specific amino acids, scientists can modulate its antimicrobial and hemolytic properties.

A delicate balance between cationicity (positive charge) and hydrophobicity is crucial for the antimicrobial efficacy and selectivity of this compound and its analogs. nih.gov

Increasing the net positive charge, often by introducing lysine (B10760008) residues, has been shown to enhance the peptide's specificity for cancer cells and its activity against Gram-negative bacteria. mdpi.comnih.gov For instance, the analogue L-K6, with a +7 charge, exhibited significantly improved activity against both Gram-positive and Gram-negative bacteria and remarkably reduced hemolytic activity compared to the parent peptide. mdpi.com Similarly, the lysine-rich derivatives DK5 and LK6, with net charges of +6 and +7 respectively, demonstrated broad-spectrum antimicrobial properties with low cytotoxicity. nih.gov

Conversely, hydrophobicity plays a more dominant role in the general antibacterial activity of some this compound analog series. nih.gov However, excessive hydrophobicity can lead to increased hemolytic activity. nih.gov Therefore, achieving an optimal balance is key. Studies on Temporin-1CEc analogs revealed that while increased hydrophobicity initially boosted antibacterial strength, a further increase led to diminished activity, highlighting the importance of a balanced charge and hydrophobicity. nih.gov This balance is essential for designing peptides with high antimicrobial potency and minimal toxicity to host cells. nih.govmdpi.com

Table 1: Impact of Cationicity and Hydrophobicity on this compound Analogs

Analog Modification Net Charge Hydrophobicity (H) Key Finding
L-K6 Increased Lysine content +7 Decreased Improved antibacterial activity, significantly reduced hemolysis. mdpi.com
DK5 L-Lys and D-Lys substitutions +6 Modulated Broad-range antimicrobial properties, low cytotoxicity. nih.gov
LK6 L-Lys and D-Lys substitutions +7 Modulated Broad-range antimicrobial properties, low cytotoxicity. nih.gov
2K2L Lysine and Leucine (B10760876) substitutions Modulated Modulated Broad-spectrum antibacterial activity with low to moderate hemolysis. mdpi.com

The specific placement and type of amino acid residues, such as phenylalanine and lysine, have a profound impact on the structure and function of this compound.

Phenylalanine residues are often found at the C-terminus of temporins and contribute to their hydrophobic character. mdpi.com The N-terminal phenylalanine in some temporins is thought to promote a "head-tail" oligomerization. mdpi.com The substitution of phenylalanine can alter the peptide's hydrophobicity and, consequently, its biological activity. d-nb.info

Role of Cationicity and Hydrophobicity

Chemical Modifications for Enhanced Efficacy and Stability

Beyond amino acid substitution, various chemical modifications are employed to improve the therapeutic potential of this compound, focusing on increasing its efficacy and stability in biological environments.

Modifications at the N- and C-termini of this compound are crucial for its activity and stability.

C-terminal amidation is a common feature of naturally occurring temporins and is important for their biological activity. nih.govconicet.gov.ar This modification is often achieved through the post-translational processing of a precursor peptide containing a C-terminal glycine (B1666218) residue, which acts as an amide donor. nih.gov

N-terminal lipidation , the attachment of a fatty acid to the N-terminus, is a strategy to enhance the membrane-anchoring properties of peptides and improve their antimicrobial activity. mdpi.comnih.gov For instance, N-terminal lipidation of the Temporin-1CEb analog DK5 with lauric acid (C12) significantly improved its antifungal activity and conferred antibiotic properties against S. aureus and P. aeruginosa. mdpi.com However, this approach requires careful consideration to avoid increased cytotoxicity. nih.gov

Table 2: Effects of N- and C-Terminal Modifications on Temporin-1CEb Analogs

Analog Modification Effect on Activity
Temporin-1CEh C-terminal amidation Essential for antimicrobial activity. nih.gov
C12-DK5 N-terminal lipidation (lauric acid) Significantly improved antifungal and antibacterial activity. mdpi.com

Creating branched or cyclic versions of this compound can lead to enhanced stability and altered biological activity.

Branched peptides , such as those created using a multiple antigen peptide (MAP) approach with a lysine core, can present multiple copies of the peptide sequence, potentially increasing its local concentration and efficacy. genscript.com Branched structures have been used to optimize the antibacterial activity of Temporin-1CEh. nih.gov

Cyclic peptides can exhibit increased resistance to proteases, a significant advantage for therapeutic peptides. Cyclization can be achieved through various chemical strategies, including the formation of disulfide bonds between cysteine residues. acs.org While specific examples for this compound are less detailed in the provided context, the general principle of using cyclization to improve peptide stability is a well-established strategy in peptide drug design. acs.org

Conjugating this compound or its analogs to other molecules can enhance their targeting capabilities and introduce novel functionalities.

One strategy involves conjugating the peptide to a targeting ligand to direct it to specific cells, such as cancer cells. For example, an analog of Temporin-SHa was conjugated to a breast cancer targeting peptide (BCTP), which significantly improved its selectivity for MCF-7 breast cancer cells. uea.ac.uk

Another approach is to conjugate the peptide to other bioactive molecules. Temporin-1CEb analogs have been conjugated with dalargin (B549230) (DAL) , a synthetic Leu-enkephalin analog, to potentially combine antimicrobial activity with tissue regeneration properties. nih.gov Additionally, conjugation with cell-penetrating peptides (CPPs) has been explored to enhance intracellular delivery. nih.gov The use of linkers, such as polyethylene (B3416737) glycol (PEG), can also be employed in these conjugation strategies to optimize the properties of the final conjugate. nih.gov

Branched and Cyclic Peptide Architectures

Strategies for Modulating Selectivity and Reducing Off-Target Interactions

The therapeutic potential of natural peptides like this compound is often hindered by a lack of selectivity, leading to off-target effects such as toxicity to host cells. Consequently, a primary focus of structure-activity relationship (SAR) studies has been the rational design of this compound analogues with enhanced selectivity for microbial or cancer cells over mammalian cells. Key strategies involve the careful modulation of the peptide's fundamental physicochemical properties, namely its cationicity and hydrophobicity, to achieve a delicate balance between potent activity and reduced off-target interactions.

A central theme in the design of more selective this compound analogues is the principle that a well-calibrated equilibrium between positive charge and hydrophobicity is essential for improved biological activity and reduced toxicity. mdpi.com Modifications have systematically targeted different members of the this compound family, including Temporin-1CEa, Temporin-1CEb, and Temporin-1CEc, to refine their therapeutic profiles.

Modulating Cationicity and Hydrophobicity in Temporin-1CEa Analogues

For Temporin-1CEa, which exhibits significant hemolytic activity, analogues were designed to enhance anti-cancer specificity while concurrently diminishing damage to red blood cells. mdpi.com The strategy involved modulating hydrophobicity and cationicity by introducing lysine (Lys) and leucine (Leu) residues on the polar and apolar surfaces of the peptide's helical structure, respectively. mdpi.com SAR studies revealed that increasing the net positive charge of the peptide was directly correlated with enhanced specificity for cancer cells. mdpi.com This is often attributed to the greater density of negatively charged components, such as phosphatidylserine (B164497) (PtdSer), on the surface of cancer cell membranes compared to normal eukaryotic cells. mdpi.com Conversely, maintaining a moderate level of hydrophobicity was found to be crucial for reducing hemolytic activity. mdpi.com

Enhancing Selectivity in Temporin-1CEb Analogues

Another approach to modifying Temporin-1CEb derivatives involves N-terminal lipidation, where a fatty acid is attached to the peptide. mdpi.comnih.gov This modification is known to enhance membrane anchoring properties. nih.gov Studies on the Temporin-1CEb analogue DK5 showed that N-terminal modification with fatty acids of varying carbon chain lengths substantially improved antimicrobial properties. mdpi.com For instance, the addition of a 12-carbon lauric acid chain (C12-DK5) resulted in a 10-fold improvement in activity against Candida albicans and a 20-fold improvement against Candida glabrata compared to the non-lipidated peptide. mdpi.com This analogue also gained activity against Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.com

Table 1: Activity of Temporin-1CEb Analogue DK5 and its Lipidated Derivatives
CompoundModificationEffect on Activity
DK5Parent Peptide (Analogue of Temporin-1CEb)Baseline antifungal and moderate antibacterial activity. mdpi.com
C5-DK5N-terminal lipidation with valeric acid (C5)Improved antimicrobial properties compared to DK5. mdpi.com
C12-DK5N-terminal lipidation with lauric acid (C12)~10-fold improved activity against C. albicans and ~20-fold against C. glabrata; gained activity against S. aureus and P. aeruginosa. mdpi.com

Balancing Physicochemical Properties in Temporin-1CEc Analogues

For Temporin-1CEc, analogues were engineered with the goal of improving antimicrobial activity by carefully balancing the peptide's total positive charge and hydrophobicity. mdpi.com This balance is critical for achieving broad-spectrum antibacterial action while maintaining low to moderate hemolytic effects. mdpi.com Two such analogues, 2K2L and 2K4L, have demonstrated broad-spectrum activity, including against multi-drug resistant bacteria like methicillin-resistant Staphylococcus epidermidis (MRSE). mdpi.com

Table 2: Designed Analogues of Temporin-1CEc and their Properties
AnalogueSequenceDesign StrategyReported Activity
2K2LIIPLPLKKFLKKL-NH2Balancing hydrophobicity and cationicity. mdpi.comBroad-spectrum antibacterial activity with low/moderate hemolytic effect; active against multi-drug resistant bacteria. mdpi.com
2K4LIILLLLKKFLKKL-NH2Balancing hydrophobicity and cationicity. mdpi.comBroad-spectrum antibacterial activity with low/moderate hemolytic effect; active against multi-drug resistant bacteria. mdpi.com

Optimizing Temporin-1CEh Analogues

Temporin-1CEh, a naturally occurring member of the family, shows good activity against Gram-positive bacteria but is also associated with high hemolytic activity. mdpi.comnih.gov To address this, analogues were designed to achieve broader-spectrum antimicrobial activity and reduce toxicity. nih.gov The analogue T1CEh-KKPWW, for instance, was developed and showed potent antibacterial activity, including significantly increased activity against Gram-negative bacteria both in vitro and in vivo, coupled with low hemolytic effects. nih.gov

These examples underscore a consistent and rational approach to peptide design, where systematic modifications to the primary structure of this compound peptides allow for the fine-tuning of their selectivity and the mitigation of undesirable off-target interactions, thereby enhancing their therapeutic potential.

Advanced Research Methodologies and Analytical Approaches

Peptide Synthesis Techniques (e.g., Solid-Phase Peptide Synthesis)

The chemical synthesis of Temporin-1Ce and its analogues is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in peptide chemistry. mdpi.com This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The most common approach for synthesizing temporins is the Fmoc/tBu strategy. nih.gov

The process begins with a resin, such as Rink-amide MBHA, which will ultimately yield a C-terminally amidated peptide, a common feature of temporins. nih.gov The synthesis cycle involves several key steps:

Deprotection: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.gov

Activation and Coupling: The next amino acid in the sequence, with its N-terminus protected by an Fmoc group and its side chain protected by a temporary group (like t-Butyl), is activated. Activating agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIC (N,N'-diisopropylcarbodiimide), and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are frequently used to facilitate the formation of the peptide bond. nih.govpreprints.org The activated amino acid is then coupled to the newly deprotected N-terminus of the growing peptide chain. The completion of this reaction is monitored using tests like the Kaiser or chloranil (B122849) test. nih.gov

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products. rsc.org

This cycle is repeated for each amino acid in the this compound sequence. Once the full peptide chain is assembled, it is cleaved from the resin. A cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water, is used to remove the peptide from the solid support and simultaneously cleave the side-chain protecting groups. nih.gov The crude peptide is then precipitated, purified using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry. nih.govnih.gov

Table 1: Key Reagents in Solid-Phase Peptide Synthesis of Temporins

Reagent Type Example(s) Function
Solid Support Rink-amide MBHA resin Insoluble support for peptide chain assembly; yields C-terminal amide.
Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl) Protects the N-terminus of amino acids during coupling.
Activating Agents HBTU, DIC, PyBOP Facilitate the formation of the peptide bond between amino acids.
Deprotection Agent Piperidine in DMF Removes the Fmoc protecting group from the N-terminus.

| Cleavage Cocktail | TFA, TIS, Water | Releases the synthesized peptide from the resin and removes side-chain protecting groups. |

Spectroscopic and Calorimetric Techniques for Structural and Interaction Analysis

To understand how this compound functions, it is crucial to analyze its three-dimensional structure and its thermodynamic interactions with target membranes. Spectroscopic and calorimetric methods are central to these investigations.

Circular Dichroism (CD) spectroscopy is a vital tool for studying the secondary structure of peptides in various environments. For temporins, including analogues of Temporin-1CEa and Temporin-1CEh, CD analysis consistently reveals important conformational plasticity. mdpi.comnih.gov In aqueous solutions or phosphate-buffered saline (PBS), these peptides typically exhibit a random coil structure, characterized by a single negative band near 200 nm in the CD spectrum. frontiersin.org

However, upon introduction into membrane-mimicking environments, a significant structural transition occurs. In the presence of organic solvents like trifluoroethanol (TFE) or detergents such as sodium dodecyl sulfate (B86663) (SDS), which simulate the hydrophobic core of a cell membrane, temporins fold into an α-helical conformation. mdpi.commdpi.com This is evidenced by the appearance of characteristic α-helical CD spectra, with two negative bands around 208 nm and 222 nm and a strong positive band near 192 nm. nih.govfrontiersin.org Studies on Temporin-1CEh showed it forms an α-helix in the presence of liposomes mimicking both S. aureus and E. coli membranes. nih.gov This conformational change from a disordered state to an ordered α-helix upon encountering a membrane environment is considered a critical step in the mechanism of action for this compound and related peptides, allowing the amphipathic helix to interact with and disrupt the lipid bilayer. mdpi.commdpi.com

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during biomolecular interactions, providing a complete thermodynamic profile of the binding event. researchgate.net This method has been employed to quantify the interaction between Temporin-1CEa and components of target cell membranes. mdpi.commdpi.com

Research has shown that Temporin-1CEa binds to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. mdpi.com ITC experiments revealed that this interaction is primarily driven by electrostatic attraction, with a measured dissociation constant (K_d) of approximately 0.1 µM. mdpi.com Furthermore, ITC has been used to demonstrate the binding of Temporin-1CEa to phosphatidylserine (B164497) (PtdSer), a phospholipid often overexpressed on the outer leaflet of cancer cell membranes. mdpi.com This interaction is crucial for its anticancer activity and promotes the peptide's helical folding, facilitating membrane binding. mdpi.com

ITC studies on derivatives of the related Temporin-1CEb have also been conducted to analyze their interactions with model membranes composed of zwitterionic (POPC) and anionic (POPG) lipids. nih.govmdpi.com These experiments measure key thermodynamic parameters, including the binding affinity (K_a), enthalpy change (ΔH), and entropy change (ΔS), which reveal whether the interaction is enthalpy- or entropy-driven and provide insights into the forces governing peptide-membrane association. mdpi.comresearchgate.net

Table 2: Thermodynamic Parameters from a Representative ITC Study of a Temporin-1CEb Analogue (C12-DK5) with POPC Vesicles

Parameter Value Unit
Binding Constant (K_a) 1.81 (± 0.23) x 10⁴ M⁻¹
Enthalpy (ΔH) 6.88 (± 0.28) kcal/mol
Entropy (-TΔS) -12.7 kcal/mol

Data sourced from studies on Temporin-1CEb derivatives, providing a model for the thermodynamic analysis of temporin-membrane interactions. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the three-dimensional structure of peptides at atomic resolution. plos.org While a specific high-resolution experimental structure for this compound is not prominently available in public databases, NMR studies on closely related temporins, such as Temporin-SHa, SHb, SHc, and Ta, have provided significant structural insights. plos.orgresearchgate.net These studies are typically conducted in membrane-mimicking environments, such as detergent micelles (e.g., SDS or DPC), because temporins are largely unstructured in simple aqueous solution. plos.orgnih.gov

For instance, NMR studies of Temporin-1Ta in LPS micelles revealed that the peptide adopts a helical conformation for residues L4-I12, while the N-terminal region remains more extended. plos.org Similarly, NMR structures of Temporin-SHa, -SHb, and -SHc in SDS micelles show well-defined α-helical regions. researchgate.net These structural analyses are crucial for understanding which residues are involved in interacting with the membrane and which form the hydrophobic and hydrophilic faces of the amphipathic helix.

For this compound itself, its amino acid sequence is available in the UniProt database (P82884), and computational 3D structure models have been generated and deposited in databases like AlphaFoldDB and SWISS-MODEL. uniprot.orguniprot.org These models, based on bioinformatics predictions, also suggest a propensity for α-helical formation and provide a valuable structural hypothesis that can guide further experimental work.

Isothermal Titration Calorimetry (ITC)

Advanced Microscopy for Cellular and Subcellular Observation

Visualizing the direct effects of this compound on target cells provides compelling evidence of its mechanism of action. Advanced microscopy techniques are used to observe the morphological and ultrastructural changes induced by the peptide.

Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides detailed information about the surface topography of a sample. wikipedia.org It has been instrumental in visualizing the membrane-disrupting effects of Temporin-1CEa on cancer cells. mdpi.comnih.gov

In studies involving human breast cancer cell lines (MDA-MB-231 and MCF-7), treatment with Temporin-1CEa induced dramatic morphological alterations visible by SEM. nih.gov Compared to the smooth, intact surfaces of untreated control cells, the cancer cells exposed to the peptide exhibited membranes that were shriveled, invaginated, and severely disrupted. nih.gov These observations suggest that this compound exerts its cytotoxic effect by directly compromising the structural integrity of the plasma membrane, leading to irreversible damage and cell death. nih.gov SEM has also been used to confirm the membrane-disrupting activity of other temporins, like Temporin-1CEh, against bacteria, further solidifying this mechanism for the temporin family. mdpi.com

Table 3: Compound Names Mentioned

Compound Name
This compound
Temporin-1CEa
Temporin-1CEb
Temporin-1CEh
Temporin A
Temporin-SHa
Temporin-SHb
Temporin-SHc
Temporin-Ta
Lipopolysaccharide (LPS)
Phosphatidylserine (PtdSer)
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)
Trifluoroethanol (TFE)
Sodium dodecyl sulfate (SDS)
9-fluorenylmethyloxycarbonyl (Fmoc)
N,N'-diisopropylcarbodiimide (DIC)
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS)

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) has been a pivotal technique for visualizing the morphological changes induced by this compound and its analogs on target cells. mdpi.comfrontiersin.orgnih.gov This high-resolution imaging method transmits a beam of electrons through an ultrathin specimen to form an image, revealing fine subcellular details. mpi-bremen.dewikipedia.org

Studies employing TEM have provided direct evidence of the membrane-disrupting capabilities of temporins. For instance, when applied to cancer cells, such as human breast cancer cells (Bcap-37), TEM analysis revealed significant membrane breakage and the subsequent leakage of intracellular components within an hour of exposure. mdpi.comresearchgate.net Similarly, observations of Staphylococcus aureus treated with temporin peptides have shown roughened and denatured cell surfaces with bubble-like formations. researchgate.net In studies involving Temporin-L, a related peptide, TEM has shown the formation of protrusions from the surface of S. aureus cells. nih.gov These morphological alterations, captured by TEM, are crucial in confirming the membrane-lytic mechanism of action proposed for this class of peptides. nih.govresearchgate.net

Fluorescence Imaging and Confocal Microscopy

Fluorescence imaging and confocal microscopy are powerful tools for studying the interaction of this compound with both bacterial and cancer cells in real-time. frontiersin.orgukri.orgqutech.nl These techniques utilize fluorescently labeled molecules to visualize cellular processes and the localization of peptides. nih.gov

In the context of this compound research, fluorescence imaging has been used to demonstrate its membrane-disrupting properties. researchgate.net For example, using fluorescent dyes like propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes, researchers have shown that this compound treatment leads to increased membrane permeability in S. mutans. frontiersin.org Confocal microscopy of keratinocytes treated with a fluorescently labeled temporin analog, DAL-PEG-DK5, showed that the peptide localizes to the cell membrane without entering the nucleus. mdpi.com Furthermore, fluorescence imaging studies on human breast cancer cells have illustrated that this compound induces the exposure of phosphatidylserine on the cell surface, elevates plasma membrane permeability, and causes rapid transmembrane potential depolarization. researchgate.net These findings, enabled by fluorescence techniques, corroborate the membrane-targeting mechanism of this compound.

Molecular Biology and Proteomic Approaches

Molecular Cloning and Gene Expression Analysis

Molecular cloning has been fundamental to the discovery and characterization of this compound. nih.govresearchgate.net This process involves isolating the gene of interest, inserting it into a plasmid vector, and then introducing it into a host cell for replication and expression. sigmaaldrich.com The precursor of this compound, preprotemporin-1CEa, was identified through the molecular cloning of cDNAs from the skin of Rana chensinensis. researchgate.net This technique has also been used to identify other members of the temporin family, such as Temporin-1CEh, from the skin secretion library of the same frog species. nih.gov

Gene expression analysis, often performed using techniques like real-time PCR, provides insights into the regulation and production of these peptides. nih.gov For instance, analysis of the expression of different silk proteins in caddisfly larvae has shown seasonal variations, indicating environmental or developmental regulation. nih.gov While specific gene expression analysis data for this compound is not detailed in the provided results, the initial cloning work lays the foundation for such studies, which are crucial for understanding the peptide's natural biological role and for its recombinant production. nih.govresearchgate.netkuleuven.be

Functional Proteomics and Target Identification (e.g., Pull-Down Assays)

Functional proteomics aims to identify the specific cellular targets of a bioactive compound, providing a deeper understanding of its mechanism of action. researchgate.net Techniques like pull-down assays, which use a "bait" molecule (such as a biotinylated peptide) to capture its interacting partners from a cell lysate, are central to this approach. unimi.itevotec.com

Quantitative PCR (qPCR) for Viral Replication Assessment

Quantitative PCR (qPCR) is a highly sensitive technique used to measure the amount of a specific DNA or RNA sequence in a sample. nih.gov In virology, it is a key method for assessing the impact of antiviral compounds on viral replication. mdpi.comresearchgate.net

Studies on temporin analogs have utilized qPCR to quantify their antiviral efficacy. nih.govnih.gov For example, the antiviral activity of Temporin-1CEb analogs against Herpes Simplex Virus type 1 (HSV-1) was assessed by measuring the viral yield using qPCR. nih.govnih.gov This allowed for the determination of the 50% inhibitory concentration (IC50) of the peptides. nih.gov Similarly, the effect of Temporin G on the replication of JC polyomavirus (JCPyV) was quantified by analyzing the viral genome copies via qPCR. mdpi.com These studies demonstrate that qPCR is an essential tool for evaluating the potential of this compound and its derivatives as antiviral agents.

Biophysical Techniques for Membrane Interaction Studies

A variety of biophysical techniques are employed to study the detailed interactions between temporin peptides and cell membranes at a molecular level. These methods provide insights into the structural changes of the peptide upon membrane binding and the thermodynamics of the interaction. mdpi.comnih.gov

Circular dichroism (CD) spectroscopy is widely used to study the secondary structure of peptides in different environments. researchgate.net Studies on Temporin-1CEb and other temporins have shown that they are generally unstructured in aqueous solutions but fold into an α-helical conformation in the presence of membrane-mimicking environments like sodium dodecyl sulphate (SDS) micelles or lipid vesicles. mdpi.comnih.gov This conformational change is considered crucial for their membrane-disrupting activity. mdpi.com

Isothermal titration calorimetry (ITC) is another powerful technique that measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and entropy (TΔS). mdpi.commdpi.com ITC experiments have been used to characterize the binding of Temporin-1CEa to lipopolysaccharide (LPS) and the interaction of temporin analogs with lipid vesicles. mdpi.commdpi.com For example, the binding of C12-DK5, a lipopeptide derivative of Temporin-1CEb, to POPG vesicles was found to be an entropy-driven process. mdpi.comnih.gov

Molecular dynamics (MD) simulations provide a computational approach to visualize and understand the dynamic interactions between peptides and lipid bilayers at an atomic level. researchgate.netmdpi.com These simulations have been used to study how temporins like Temporin B and its analogs interact with and penetrate model membranes, showing how modifications to the peptide sequence can alter their membrane activity. researchgate.net

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles in suspension. anton-paar.comunchainedlabs.comhoriba.com In the context of this compound research, DLS is employed to study the peptide's interaction with model membrane systems and its potential to induce aggregation of bacterial cells or lipid vesicles. unina.it By measuring the fluctuations in scattered light intensity caused by the Brownian motion of particles, DLS provides insights into the hydrodynamic radius of these particles. anton-paar.comunchainedlabs.comhoriba.com This information is crucial for understanding how this compound may disrupt microbial membranes. The technique allows researchers to assess the peptide's lytic activity by observing changes in the size of vesicles or bacterial protoplasts upon exposure to the peptide.

Small-Angle Neutron Scattering (SANS)

Small-Angle Neutron Scattering (SANS) is a powerful technique for probing the structure of materials on a nanometer to micrometer scale. In the study of this compound, SANS is utilized to investigate the structural changes induced by the peptide on lipid bilayers, which serve as mimics for biological membranes. researchgate.netunimi.it This method provides detailed information about the thickness, curvature, and integrity of the membrane. unimi.it SANS experiments can reveal whether this compound integrates into the membrane, forms pores, or causes complete disruption, offering a deeper understanding of its membrane-destabilizing mechanism. researchgate.netunimi.it

In Vitro and Ex Vivo Model Systems for Preclinical Evaluation

Preclinical evaluation of this compound involves a range of model systems to assess its efficacy and selectivity before any potential in vivo studies. biobide.comangelinipharma.com These models bridge the gap between initial discovery and clinical trials. biobide.comangelinipharma.com

Bacterial and Fungal Cell Culture Models

The antimicrobial activity of this compound and its analogues is primarily evaluated using bacterial and fungal cell culture models. mdpi.comnih.gov Standardized broth microdilution methods are commonly used to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant pathogens. mdpi.comnih.gov These include Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.govresearchgate.net The activity against fungal species, such as Candida albicans, is also assessed. nih.gov Time-kill kinetic assays are further employed to understand the rate at which the peptide eliminates the microbial cells. nih.gov

Mammalian Cell Lines (e.g., Cancer Cells, Keratinocytes, Fibroblasts)

To evaluate the potential of this compound as an anticancer agent and to assess its cytotoxicity towards normal cells, various mammalian cell lines are utilized.

Cancer Cells: The cytotoxic effects of this compound are investigated against a range of cancer cell lines. mdpi.comnih.gov For instance, studies have demonstrated its activity against human breast cancer cell lines such as Bcap-37, MDA-MB-231, and MCF-7, as well as human melanoma A375 cells. mdpi.commdpi.complos.org Research has shown that Temporin-1CEa can induce rapid cell death in breast cancer cells by disrupting the cell membrane and triggering intracellular mechanisms. nih.govplos.orgresearchgate.net

Keratinocytes and Fibroblasts: To assess the peptide's impact on normal skin cells, human keratinocyte cell lines (e.g., HaCaT) and primary human fibroblasts are used. mdpi.comnih.govmdpi.com These studies are crucial for determining the selectivity of the peptide for cancer cells over healthy cells. mdpi.com Some studies have explored the effects of this compound analogues on the proliferation and migration of these skin cells, which is relevant for potential wound healing applications. nih.gov

Organotypic and 3D Tissue Culture Models (e.g., Human Gingiva)

To better mimic the complex in vivo environment, researchers are increasingly using organotypic and 3D tissue culture models. nih.govmdpi.com For instance, a 3D organotypic model of human gingiva has been used to evaluate the antiviral activity of Temporin-1CEb analogues against herpes simplex virus type 1 (HSV-1). nih.govfrontiersin.org These models, which often consist of fibroblasts embedded in a matrix overlaid with keratinocytes, provide a more physiologically relevant system to study infection and the efficacy of antimicrobial peptides. nih.govmdpi.comresearchgate.net They allow for the investigation of peptide penetration into the tissue and its effectiveness in a more complex biological context. nih.gov

Invertebrate Models (e.g., Galleria mellonella Larva)

The greater wax moth larva, Galleria mellonella, serves as a valuable in vivo model for preliminary assessments of antimicrobial efficacy and toxicity. nih.govnih.govf1000research.com This model is cost-effective, ethically less complex than vertebrate models, and allows for the study of host-pathogen interactions. f1000research.comnih.gov G. mellonella larvae have been used to evaluate the in vivo antibacterial activity of Temporin-1CEh and its analogues against pathogenic bacteria. nih.gov This model helps to bridge the gap between in vitro findings and more complex mammalian studies. nih.gov

Future Directions and Translational Research Potential

Exploration of Novel Temporin-1Ce Variants and Derivatives

The native this compound peptide exhibits low to no antibacterial activity against both Gram-positive and Gram-negative bacteria, which has spurred the design and synthesis of numerous analogs to enhance its therapeutic potential. nih.gov Research has primarily focused on modifying the peptide's cationicity, hydrophobicity, and amphipathicity to improve its antimicrobial efficacy while minimizing toxicity to mammalian cells. mdpi.comnih.govmdpi.com

Key strategies in the development of this compound variants include:

Increasing Cationicity: The introduction of positively charged residues, such as lysine (B10760008) (Lys), has been shown to generally increase the antimicrobial activity of temporin derivatives. mdpi.com For example, the L-K6 analog of Temporin-1CEb, which has a +7 charge, demonstrated significantly higher activity against several bacteria compared to the parent peptide. mdpi.com

Modulating Hydrophobicity: While increased hydrophobicity can enhance antimicrobial action, it is often associated with increased hemolytic activity. Therefore, a key challenge is to optimize hydrophobicity to maintain antibacterial potency while reducing toxicity. mdpi.commdpi.com For example, in the design of Temporin-1CEa analogs for anticancer applications, moderate hydrophobicity was found to be essential for reducing hemolytic activity. mdpi.com

Fusion Proteins: A novel approach involves the creation of fusion proteins. For example, a computationally designed fusion protein combining Temporin-1CEa with Interleukin-24 (IL-24) has been explored for its potential synergistic effects against breast cancer cells. biomedpress.org

Table 1: Examples of this compound Analogs and Their Properties

Analog NameParent PeptideKey ModificationsEnhanced PropertiesReference
2K2L Temporin-1CEcIncreased cationicity and hydrophobicityBroad-spectrum antibacterial activity, active against MRSE mdpi.com
2K4L Temporin-1CEcIncreased cationicity and hydrophobicityBroad-spectrum antibacterial activity, active against MRSE mdpi.com
L-K6 Temporin-1CEbIncreased positive charge (7+)More active against Gram-negative and Gram-positive bacteria, low hemolytic activity mdpi.com
T1CEh-KKPWW Temporin-1CEhAmino acid substitutionsImproved antibacterial activity against Gram-negative bacteria, low hemolysis researchgate.net
DAL-PEG-DK5 Temporin-1CEbConjugation with dalargin (B549230) (a Leu-enkephalin analogue)Potent bactericidal effects against multidrug-resistant S. aureus (MRSA) nih.gov

These studies underscore the potential of rational design and chemical modification to unlock the therapeutic utility of this compound.

Investigation of Synergistic Effects with Conventional Agents

A promising area of research is the investigation of this compound and its analogs in combination with conventional antimicrobial agents. This approach aims to enhance the efficacy of existing drugs, potentially overcoming antibiotic resistance and reducing required dosages.

Research has shown that temporins can act synergistically with various conventional antibiotics. For example, Temporin A has been shown to enhance the antibacterial activity of gentamicin (B1671437) against S. aureus biofilms and improve survival in a mouse model of staphylococcal sepsis when combined with imipenem. mdpi.com Similarly, Trp-containing peptides derived from a Temporin-1CEb analog, L-K6, exhibited synergistic effects with ceftazidime (B193861) and piperacillin (B28561) against multidrug-resistant Pseudomonas aeruginosa. nih.gov This synergistic activity is often attributed to the ability of the peptides to permeabilize bacterial membranes, thereby facilitating the entry of conventional antibiotics. frontiersin.org

The combination of Temporin A and a modified Temporin B analog has also demonstrated synergistic antimicrobial and anti-inflammatory activity in vivo against both Gram-positive and Gram-negative bacteria. plos.org These findings suggest that combination therapies involving temporin derivatives could be a valuable strategy in combating bacterial infections, including those caused by multidrug-resistant strains. frontiersin.orgqimrb.edu.au

Application in Advanced Delivery Systems (e.g., Nanocarriers)

The therapeutic application of peptides like this compound can be limited by factors such as proteolytic degradation and potential toxicity. Advanced delivery systems, particularly nanocarriers, offer a promising solution to these challenges. researchgate.netfrontiersin.org

Lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are being explored for the delivery of antimicrobial peptides. ascendiacdmo.cominsidetx.com These systems can protect the peptide from degradation, improve its solubility, and facilitate targeted delivery to the site of infection. frontiersin.orgascendiacdmo.com The encapsulation of Temporin B in chitosan (B1678972) nanoparticles, for instance, has been shown to reduce the peptide's cytotoxicity while sustaining its antibacterial action. frontiersin.org

The use of nanocarriers can also enhance the therapeutic index of temporins by concentrating the peptide at the target site, thereby increasing its efficacy and reducing systemic side effects. ascendiacdmo.comrsc.org The development of engineered lipid nanoparticles with specific targeting moieties further refines this approach, allowing for precise delivery to infected cells or tissues. rsc.org

Elucidation of Broader Biological Networks and Pathways

Understanding the full spectrum of biological interactions of this compound and its derivatives is crucial for predicting their therapeutic effects and potential off-target activities. The field of biological network analysis provides powerful tools to investigate the complex interplay between these peptides and various cellular components. ufrn.brnih.gov

By integrating data from proteomics, transcriptomics, and other high-throughput methods, researchers can construct interaction networks that reveal the molecular targets and pathways affected by this compound. ebi.ac.ukprinceton.edu For example, a functional proteomic approach identified the FtsZ protein, a key component of the bacterial cell division machinery, as a specific target of Temporin L in E. coli. unimi.it This interaction was shown to inhibit GTPase activity and impair cell division, leading to bacterial cell death through a non-lytic mechanism. unimi.it

In the context of cancer, studies have shown that Temporin-1CEa can induce cytotoxicity in breast cancer cells through both membrane disruption and the activation of intracellular pathways involving the mitochondria. researchgate.net Specifically, it can trigger the release of intracellular Ca2+, collapse the mitochondrial membrane potential, and lead to the overgeneration of reactive oxygen species (ROS). researchgate.net Elucidating these broader biological networks will provide a more comprehensive understanding of the peptide's mechanism of action and inform the development of more targeted and effective therapies.

Development of Predictive Models for Structure-Function Relationships

The development of predictive models for the structure-function relationships of this compound and its analogs is a key area of future research. These models are essential for the rational design of new peptides with optimized properties. By combining computational approaches with experimental data, researchers can identify the key structural features that determine a peptide's antimicrobial activity, toxicity, and stability. nih.gov

Homology modeling and molecular dynamics simulations are being used to predict the three-dimensional structures of temporin peptides and their interactions with biological membranes. nih.govresearchgate.net These in silico studies can provide insights into how modifications to the peptide sequence, such as changes in charge and hydrophobicity, affect its conformation and membrane-disrupting activity. mdpi.comnih.gov For example, computational studies have been instrumental in designing a Temporin-1CEa-IL-24 fusion protein and predicting its stable interaction with its target receptor. biomedpress.org

By systematically analyzing the structure-activity relationships of a series of Temporin-1CEc analogs, researchers have highlighted the critical role of hydrophobicity in antibacterial activity. nih.gov The development of robust predictive models will accelerate the design of novel this compound derivatives with enhanced therapeutic profiles, paving the way for their translation into clinical applications.

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the antimicrobial mechanisms of Temporin-1Ce?

  • Methodological Answer : Experimental design should follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigor and relevance . For mechanistic studies, use in vitro assays (e.g., bacterial membrane permeability tests via fluorescent dye leakage) and in silico molecular dynamics simulations to model peptide-lipid interactions. Include controls such as scrambled peptide sequences and negative/positive controls for membrane disruption. Reproducibility requires detailed documentation of peptide synthesis (e.g., solid-phase peptide synthesis protocols), purification (HPLC conditions), and characterization (mass spectrometry, circular dichroism) in both the main text and supplementary materials .

Q. What are the best practices for ensuring reproducibility in this compound synthesis and bioactivity assays?

  • Methodological Answer :

  • Synthesis : Report resin type, coupling reagents, and deprotection steps. Specify purification thresholds (e.g., ≥95% purity via HPLC) and storage conditions (lyophilized vs. solution) .
  • Bioactivity : Use standardized bacterial strains (e.g., ATCC reference strains) and growth conditions (e.g., Mueller-Hinton broth pH 7.3 ± 0.2). Include MIC/MBC values with triplicate measurements and statistical error margins .
  • Data Presentation : Avoid duplicating tables in text; instead, highlight trends (e.g., "this compound showed 90% inhibition at 10 μM, with SEM ± 2.5% ").

Q. How should researchers present conflicting data on this compound’s cytotoxicity across cell lines?

  • Methodological Answer : Use a structured table to compare cytotoxicity results (e.g., IC₅₀ values in mammalian vs. cancer cells) and contextualize discrepancies via:

  • Experimental Variables : Cell culture conditions (e.g., serum concentration affecting peptide stability).
  • Statistical Analysis : ANOVA or t-tests to assess significance of variations .
  • Error Analysis : Discuss instrument sensitivity (e.g., flow cytometry vs. MTT assay detection limits) .
  • Ethical Reporting : Explicitly state limitations and propose follow-up experiments (e.g., apoptosis pathway analysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy against Gram-negative vs. Gram-positive bacteria?

  • Methodological Answer :

  • Hypothesis Testing : Design experiments to isolate variables (e.g., outer membrane permeability in Gram-negative bacteria using EDTA pretreatment) .
  • Data Validation : Cross-validate results with orthogonal methods (e.g., TEM imaging for membrane disruption vs. ATP-release assays) .
  • Meta-Analysis : Systematically review literature to identify trends (e.g., correlation between peptide charge and LPS binding affinity) .
  • Computational Modeling : Use molecular docking to predict interactions with lipid A (Gram-negative) vs. lipoteichoic acid (Gram-positive) .

Q. What integrative approaches are recommended for studying this compound’s role in host-microbe interactions?

  • Methodological Answer : Combine multi-omics datasets:

  • Transcriptomics : RNA-seq of bacterial cells post-Temporin-1Ce exposure to identify stress-response pathways.
  • Proteomics : LC-MS/MS to quantify changes in host immune proteins (e.g., cytokines).
  • Metabolomics : NMR-based profiling of microbial metabolic shifts (e.g., ATP depletion).
  • Data Integration : Use tools like Cytoscape for network analysis, highlighting nodes where this compound disrupts bacterial survival pathways .

Q. How should long-term stability studies of this compound formulations be structured to meet regulatory standards?

  • Methodological Answer :

  • Experimental Design : Follow ICH guidelines for accelerated stability testing (e.g., 25°C/60% RH, 40°C/75% RH) over 6–12 months.
  • Analytical Methods : Monitor degradation via HPLC (purity), MALDI-TOF (fragmentation), and dynamic light scattering (aggregation) .
  • Statistical Reporting : Use Weibull models to predict shelf-life and report 95% confidence intervals .
  • Ethical Compliance : Adhere to CONSORT guidelines for transparent reporting of stability data, including negative results (e.g., peptide aggregation at pH < 5) .

Methodological Standards Table

Aspect Recommendation Evidence
Peptide Synthesis Document resin type, cleavage conditions, and purity thresholds.
Bioactivity Assays Use ATCC strains, triplicate measurements, and error analysis.
Data Contradictions Apply ANOVA, TEM imaging, and computational modeling to resolve discrepancies.
Multi-Omics Integration Combine transcriptomics, proteomics, and metabolomics with network analysis tools.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.